

Application Note: Comprehensive Analytical Characterization of Ethyl 2,6-Dinitrobenzoate

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Compound of Interest

Compound Name: Ethyl 2,6-Dinitrobenzoate

Cat. No.: B1505411

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Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of **Ethyl 2,6-Dinitrobenzoate**. As a dinitroaromatic compound, this molecule is of interest to researchers in energetic materials, chemical synthesis, and pharmaceutical development as a potential intermediate or reference standard.^{[1][2]} Rigorous analytical control is paramount to ensure identity, purity, and stability. This document outlines detailed protocols for chromatographic separation and spectroscopic elucidation, designed for researchers, scientists, and drug development professionals. We will delve into High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and a suite of spectroscopic techniques (MS, NMR, FTIR) for unambiguous structural confirmation. The causality behind experimental choices is explained to provide a framework for method adaptation and troubleshooting.

Physicochemical Properties & Reference Standards

A thorough understanding of a compound's basic properties is the foundation of any analytical endeavor. While **Ethyl 2,6-Dinitrobenzoate** is a specific isomer, data from related dinitroaromatic compounds can inform analytical method development.^[3] For instance, the properties of Ethyl 3,5-dinitrobenzoate provide a useful reference point.^{[4][5]}

Table 1: Physicochemical Properties of **Ethyl 2,6-Dinitrobenzoate** and a Related Isomer.

Property	Ethyl 2,6-Dinitrobenzoate (Predicted/Theoretical)	Ethyl 3,5-Dinitrobenzoate (Reference)	Data Source
Molecular Formula	$C_9H_8N_2O_6$	$C_9H_8N_2O_6$	[4]
Molecular Weight	240.17 g/mol	240.17 g/mol	[4]
CAS Number	Not readily available	618-71-3	[4]
Appearance	Likely a pale yellow or white solid	Yellow or colorless crystals	[6]
Melting Point (°C)	Predicted to be a solid with a distinct melting point	92-94	[5][7]

| Solubility | Expected to be soluble in common organic solvents (e.g., acetonitrile, ethanol) and slightly soluble in water | Soluble in ethanol |[3] |

Chromatographic Analysis for Separation and Quantification

Chromatographic techniques are essential for separating the target analyte from impurities, starting materials, and byproducts, as well as for accurate quantification.[2] Both HPLC and GC are powerful tools for the analysis of nitroaromatic compounds.[1][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone for purity assessment and quantification of non-volatile or thermally sensitive compounds like dinitrobenzoates.[1] A reversed-phase method is ideal, separating compounds based on their hydrophobicity.

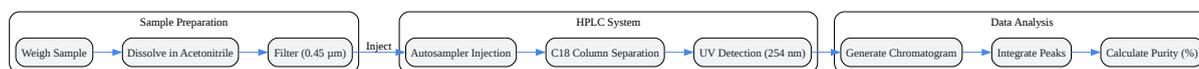
Causality and Experimental Choices:

- Column: A C18 column is selected for its excellent retention and separation of aromatic compounds. The nonpolar stationary phase interacts with the aromatic ring of the analyte.[9]
- Mobile Phase: An acetonitrile/water gradient is employed to ensure good separation of both polar and nonpolar impurities. Acetonitrile is a common organic modifier that provides good peak shape for nitroaromatics.
- Detector: A UV detector is chosen due to the strong chromophore of the dinitroaromatic ring system. The detection wavelength of 254 nm is a common choice for aromatic compounds and provides high sensitivity.[10]

Protocol 1: HPLC-UV Method for Purity and Quantification

Parameter	Specification
Instrument	HPLC system with UV or Photodiode Array (PDA) Detector
Column	Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	Deionized Water
Mobile Phase B	Acetonitrile
Gradient	0-15 min: 30% to 80% B; 15-20 min: 80% B; 20-25 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Injection Volume	10 µL
Detector Wavelength	254 nm

| Sample Preparation | Dissolve sample in acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection. |



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HPLC-UV Experimental Workflow.

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[2] It provides both chromatographic separation and mass spectrometric data, which aids in the identification of the primary compound and any related impurities.[11]

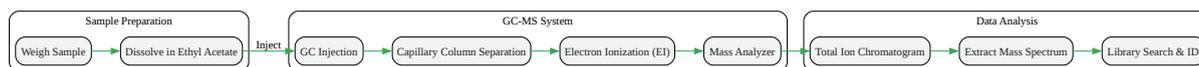
Causality and Experimental Choices:

- Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating aromatic compounds based on their boiling points and polarity.
- Temperature Program: A gradient temperature program is necessary to first elute volatile impurities at lower temperatures and then elute the higher-boiling **Ethyl 2,6-Dinitrobenzoate** with good peak shape.
- Detector: A mass spectrometer provides definitive identification through the compound's unique mass spectrum and fragmentation pattern.[12]

Protocol 2: GC-MS Method for Identification and Impurity Profiling

Parameter	Specification
Instrument	Gas Chromatograph with Mass Spectrometer
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms)
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	250 $^{\circ}$ C
Injection Mode	Split (20:1)
Injection Volume	1 μ L
Oven Program	Start at 100 $^{\circ}$ C, hold 2 min. Ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min. Hold for 5 min.
MS Transfer Line	280 $^{\circ}$ C
Ion Source Temp	230 $^{\circ}$ C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	50-350 amu

| Sample Preparation | Dissolve sample in ethyl acetate to a concentration of \sim 1 mg/mL. |



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GC-MS Experimental Workflow.

Spectroscopic Analysis for Structural Elucidation

While chromatography separates components, spectroscopy is required to confirm the molecular structure of the main peak, ensuring it is indeed **Ethyl 2,6-Dinitrobenzoate**.

Mass Spectrometry (MS) Fragmentation

The mass spectrum from the GC-MS analysis provides a molecular fingerprint. The molecular ion peak (M^+) confirms the molecular weight (240.17). Key fragmentation patterns for ethyl benzoates involve characteristic losses of the ethoxy group and subsequent rearrangements.

[13][14]

Expected Fragmentation Pattern:

- m/z 240: Molecular ion $[M]^+$.
- m/z 195: Loss of the ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$, -45 amu). This often results in a stable acylium ion and is a common fragmentation pathway for ethyl esters.[13]
- m/z 165: Loss of a nitro group ($\bullet\text{NO}_2$, -46 amu) from the m/z 211 fragment or loss of CO from the m/z 193 fragment.
- m/z 149: Loss of both nitro groups from the molecular ion, or loss of NO_2 from m/z 195.
- m/z 77: Phenyl cation, though less common, can arise from further fragmentation.[13]

The fragmentation pattern of regioisomeric ethoxy and other substituted benzoates can be complex, but the loss of the ester group is a primary indicator.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.

Predicted ^1H NMR Spectrum (in CDCl_3):

- Aromatic Region (δ ~7.5-8.5 ppm): The substitution pattern (nitro groups at positions 2 and 6) will significantly influence the aromatic protons. We expect one triplet and one doublet.

- 1 Proton (triplet, $\delta \sim 7.7$ ppm): The proton at position 4, split by the two equivalent protons at positions 3 and 5.
- 2 Protons (doublet, $\delta \sim 8.4$ ppm): The equivalent protons at positions 3 and 5, split by the proton at position 4.
- Ethyl Group:
 - 2 Protons (quartet, $\delta \sim 4.5$ ppm): The methylene protons (-OCH₂-) of the ethyl group, split by the adjacent methyl group.
 - 3 Protons (triplet, $\delta \sim 1.4$ ppm): The methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

- Carbonyl Carbon ($\delta \sim 164$ ppm): The ester carbonyl carbon.
- Aromatic Carbons ($\delta \sim 120$ -150 ppm): At least four distinct signals are expected for the aromatic carbons due to symmetry. The carbons bearing the nitro groups (C2, C6) will be significantly downfield.
- Ethyl Group Carbons:
 - Methylene Carbon ($\delta \sim 62$ ppm): The -OCH₂- carbon.
 - Methyl Carbon ($\delta \sim 14$ ppm): The -CH₃ carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the functional groups present in the molecule. The spectrum is expected to show strong, characteristic absorption bands.

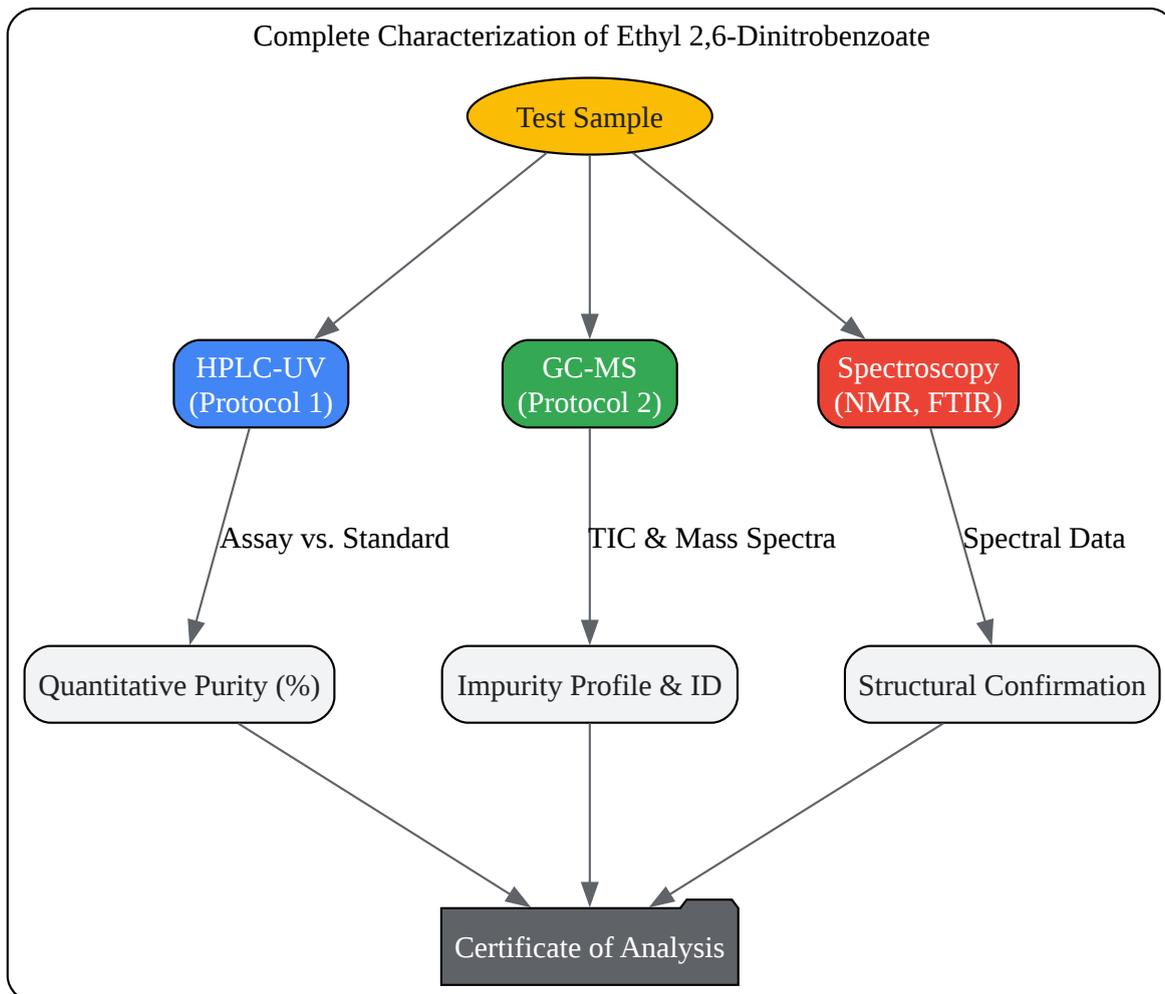
Table 2: Expected Characteristic FTIR Absorption Bands.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Reference
~3100-3000	Aromatic C-H	Stretch	[3]
~2980-2850	Aliphatic C-H (ethyl)	Stretch	[4]
~1730-1715	Ester C=O	Stretch	[4]
~1550-1520	Aromatic N-O	Asymmetric Stretch	[4]
~1350-1330	Aromatic N-O	Symmetric Stretch	[4]

| ~1250-1200 | Ester C-O | Stretch [[4] |

Integrated Analytical Approach

A single technique is insufficient for complete characterization. A validated, multi-faceted approach ensures the highest confidence in the material's identity, purity, and quality.



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Integrated workflow for comprehensive analysis.

This integrated strategy ensures that the material is not only pure (from HPLC) and free of significant volatile impurities (from GC-MS), but that its fundamental molecular structure is unequivocally confirmed as **Ethyl 2,6-Dinitrobenzoate** (by MS, NMR, and FTIR).

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